(2Z,3Z)-U0126

Description

U-0126 is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2.

U-0126 is a synthetic organic compound that selectively inhibits the kinase activity of Mitogen-Activated Protein kinase, preventing cytokine and prostaglandin E2 production. (NCI)

protein kinase kinase inhibitor; structure in first source

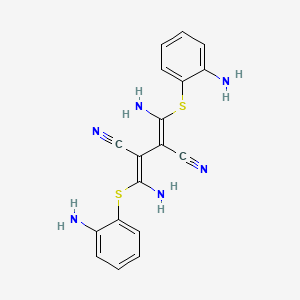

Structure

3D Structure

Properties

IUPAC Name |

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXZJFMOKTQEZ-JYFOCSDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892034 | |

| Record name | (2Z,3Z)-2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218601-62-8, 109511-58-2 | |

| Record name | (2Z,3Z)-2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218601-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U0126 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109511582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U-0126 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218601628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U-0126 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2Z,3Z)-2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-0126 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8027P94HLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic and Synthetic Insights into (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile: A Technical Overview

For researchers, scientists, and drug development professionals, this technical guide consolidates the available spectroscopic and synthetic information for the compound (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile, commonly known as U0126. While a detailed experimental protocol and a complete set of quantitative spectroscopic data from a primary synthesis and characterization study are not publicly available in the searched scientific literature, this document provides a summary of its known properties and the general synthetic context.

Compound Identity and Properties

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is a well-documented inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).

| Identifier | Value |

| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile |

| Common Name | U0126 |

| CAS Number | 109511-58-2 |

| Molecular Formula | C₁₈H₁₆N₆S₂ |

| Molecular Weight | 380.49 g/mol |

Spectroscopic Data Summary

A comprehensive set of experimentally determined quantitative spectroscopic data for (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is not available in the public domain. Commercial suppliers and research articles focusing on the biological activity of U0126 do not provide detailed spectroscopic characterization such as ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry data.

Synthesis Overview and Experimental Protocols

The original synthesis of U0126 is attributed to W. J. Middleton in the late 1950s. However, the specific publication detailing the experimental procedure is not readily accessible. The synthesis of related diaminomaleonitrile (DAMN) derivatives and 1,4-diamino-2,3-dicyano-1,4-bis(arylthio)butadiene compounds generally involves the reaction of a DAMN precursor with appropriate thiols or other reagents.

Without the original publication, a precise, validated experimental protocol for the synthesis of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile cannot be provided.

Logical Workflow for Characterization

The characterization of a newly synthesized batch of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile would typically follow a standard analytical workflow to confirm its identity and purity.

Figure 1: General Characterization Workflow

Signaling Pathway Involvement

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (U0126) is a highly specific inhibitor of the MAPK/ERK pathway. It acts by non-competitively inhibiting the upstream kinases MEK1 and MEK2. This inhibition prevents the phosphorylation and subsequent activation of the extracellular signal-regulated kinases (ERK1 and ERK2), which are key mediators of various cellular processes.

Figure 2: U0126 Inhibition of MAPK/ERK Pathway

An In-depth Technical Guide to CAS 109511-58-2 (U0126)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental applications of the compound identified by CAS number 109511-58-2. This molecule, known as U0126, is a cornerstone of cell signaling research, offering a specific means to investigate the mitogen-activated protein kinase (MAPK) pathway.

Chemical Identity and Properties

U0126 is a synthetic organic compound that functions as a highly selective and potent inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[1][2] It is crucial to distinguish U0126 from Ibudilast, a phosphodiesterase inhibitor, which is sometimes erroneously associated with this CAS number. The correct CAS number for Ibudilast is 50847-11-5.[3]

Chemical and Physical Data

The key chemical and physical properties of U0126 are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and Structural Information

| Property | Value |

| CAS Number | 109511-58-2[4][5] |

| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile[1][4] |

| Molecular Formula | C₁₈H₁₆N₆S₂[4][5] |

| Molecular Weight | 380.5 g/mol [4] |

| Canonical SMILES | C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N |

| Synonyms | U-0126, 1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene[4][5] |

Table 2: Physical and Solubility Properties

| Property | Value |

| Physical State | Solid, white in appearance. |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF (30 mg/ml). |

| Storage | Store desiccated at -20°C. |

| Purity | Commercially available with purity ≥97%.[5] |

Mechanism of Action and Biological Activity

U0126 exerts its biological effects by acting as a non-competitive inhibitor of MEK1 and MEK2. This means it does not compete with ATP for binding to the kinase. Its inhibitory action prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2 (also known as p44/42 MAPK), thereby blocking signal transduction through the MAPK/ERK pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.

Inhibitory Potency

The inhibitory concentration (IC₅₀) values of U0126 highlight its potency against its primary targets.

Table 3: In Vitro Inhibitory Activity of U0126

| Target | IC₅₀ (nM) |

| MEK1 | 72 |

| MEK2 | 58 |

Signaling Pathway

The MAPK/ERK signaling cascade is a central pathway in cellular signal transduction. The diagram below illustrates the key components of this pathway and the specific point of inhibition by U0126.

Caption: U0126 inhibits MEK1/2, preventing ERK1/2 phosphorylation.

Experimental Protocols

The following protocols provide detailed methodologies for the use of U0126 in common laboratory experiments.

General Western Blot Protocol to Assess U0126 Activity

This protocol outlines the steps to evaluate the inhibitory effect of U0126 on ERK1/2 phosphorylation.

1. Sample Preparation:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with the desired concentration of U0126 (typically 10-20 µM) for 1-2 hours.

-

Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to activate the MAPK/ERK pathway.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

2. Gel Electrophoresis:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence detection system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Cell Proliferation Assay (MTS/MTT)

This protocol measures the effect of U0126 on cell viability and proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. U0126 Treatment:

-

Treat the cells with a serial dilution of U0126 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

3. Proliferation Measurement:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the U0126 concentration to determine the IC₅₀ for cell proliferation.

Experimental Workflow

The characterization of a kinase inhibitor like U0126 typically follows a structured workflow from initial screening to in vivo validation.

Caption: From biochemical potency to in vivo efficacy.

References

Unveiling the Structural and Functional Intricacies of a Potent MEK Inhibitor: (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile , more commonly known by its code name U0126 , is a highly specific and potent inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). This synthetic organic molecule has become an invaluable tool in cellular and molecular biology research, enabling the precise dissection of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Its ability to non-competitively block the activity of MEK provides a powerful method for studying the myriad of cellular processes regulated by the downstream Extracellular signal-Regulated Kinases (ERK). This technical guide provides an in-depth overview of the crystal structure, synthesis, and biological activity of U0126, tailored for professionals in research and drug development.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆N₆S₂ | PubChem |

| Molecular Weight | 380.5 g/mol | PubChem |

| CAS Number | 109511-58-2 | Chemical Abstracts Service |

| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | IUPAC |

| InChI Key | DVEXZJFMOKTQEZ-JYFOCSDGSA-N | IUPAC |

| Canonical SMILES | C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | PubChem |

| Topological Polar Surface Area | 202 Ų | PubChem |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis and Experimental Protocols

The synthesis of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (U0126) was first reported by Duncia et al. in 1998. The core of the synthesis involves the reaction of diaminomaleonitrile with two equivalents of 2-aminothiophenol.

General Synthetic Scheme:

Caption: General reaction scheme for the synthesis of U0126.

Detailed Experimental Protocol (Based on literature procedures):

A detailed experimental protocol for the synthesis of U0126 would typically involve the following steps. Note that specific reaction conditions such as solvent, temperature, and reaction time should be optimized for yield and purity.

-

Reaction Setup: A solution of diaminomaleonitrile in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: Two equivalents of 2-aminothiophenol are added to the solution. The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel to afford the pure (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile.

-

Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Biological Activity and Signaling Pathways

U0126 exerts its biological effects primarily through the potent and selective inhibition of MEK1 and MEK2. This inhibition prevents the phosphorylation and subsequent activation of the downstream kinases ERK1 and ERK2, which are critical mediators of a wide range of cellular processes.

The MAPK/ERK Signaling Pathway and the Role of U0126:

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression and cellular responses.

Caption: Inhibition of the MAPK/ERK signaling pathway by U0126.

By inhibiting MEK, U0126 effectively decouples extracellular signals from ERK-mediated cellular responses. This has made it an indispensable tool for studying the roles of the ERK pathway in:

-

Cell Cycle Progression and Proliferation: The ERK pathway is a key driver of cell proliferation. Inhibition by U0126 often leads to cell cycle arrest.

-

Cellular Differentiation: The role of ERK in differentiation is context-dependent. U0126 can be used to investigate whether ERK activity promotes or inhibits differentiation in specific cell types.

-

Apoptosis: The ERK pathway can have both pro-apoptotic and anti-apoptotic effects. U0126 helps to elucidate the specific role of ERK in regulating programmed cell death in response to various stimuli.

-

Oncogenesis and Cancer Research: The MAPK/ERK pathway is frequently hyperactivated in various cancers. U0126 and its analogs have been instrumental in preclinical studies to validate MEK as a therapeutic target.

Experimental Workflow for Studying MEK Inhibition:

A typical experimental workflow to investigate the effects of U0126 on a cellular process is outlined below.

Caption: A standard workflow for assessing the efficacy of U0126.

This workflow allows researchers to correlate the inhibition of ERK phosphorylation with specific cellular outcomes, thereby confirming that the observed phenotypic changes are indeed a consequence of MEK inhibition by U0126.

Conclusion

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (U0126) remains a cornerstone of research into MAPK signaling. Its high specificity and potency make it an exceptional tool for delineating the complex roles of the MEK/ERK pathway in health and disease. While a publicly available, experimentally determined crystal structure of the (2Z,3Z)-isomer is elusive, the wealth of pharmacological and biological data, coupled with a well-established synthetic route, ensures its continued and impactful use in the scientific community. This guide provides a foundational understanding of this critical research compound, empowering researchers to effectively utilize it in their pursuit of novel scientific discoveries and therapeutic strategies.

Theoretical Frontiers: A Technical Guide to Diaminomaleonitrile Derivatives in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, has emerged as a cornerstone in synthetic chemistry, offering a versatile platform for the construction of a diverse array of heterocyclic compounds.[1][2] Its unique electronic and structural properties have positioned it as a molecule of significant interest in fields ranging from medicinal chemistry to materials science. This technical guide delves into the theoretical underpinnings of DAMN derivatives, providing a comprehensive overview of computational studies that elucidate their behavior and potential applications, supported by relevant experimental data and protocols.

Core Theoretical Concepts and Computational Methodologies

Theoretical studies, predominantly leveraging Density Functional Theory (DFT), have been instrumental in understanding the geometry, electronic structure, and reactivity of DAMN and its derivatives.[1] The B3LYP hybrid functional, often paired with basis sets like 6-311+G** and 6-31++G**, is a commonly employed method for these computational investigations.[1] These studies provide critical insights into molecular properties that govern the behavior of these compounds.

A key area of investigation is the potential of DAMN derivatives as therapeutic agents. For instance, a series of Schiff bases derived from diaminomaleonitrile have been synthesized and evaluated as potential inhibitors of cruzain, a crucial enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4][5][6] Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal in identifying promising drug candidates.[3][4][5][6]

The following diagram illustrates a typical workflow in the computational drug discovery process for DAMN derivatives.

Quantitative Data from Theoretical and Experimental Studies

The synergy between theoretical calculations and experimental validation is crucial. The tables below summarize key quantitative data for representative DAMN derivatives, showcasing this interplay.

Table 1: Calculated Molecular Properties of Representative DAMN Schiff Base Derivatives

| Derivative | Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |

| DAMN | C₄H₄N₄ | 108.10 | -0.56 | 99.63 |

| Derivative A (Salicylaldehyde) | C₁₁H₈N₄O | 212.21 | 1.5 | 122.86 |

| Derivative B (4-Nitrobenzaldehyde) | C₁₁H₇N₅O₂ | 241.21 | 1.2 | 168.59 |

Data derived from computational models and serve as representative examples.

Table 2: Experimental and Predicted Biological Activity of Antichagasic DAMN Derivatives

| Compound ID | Experimental IC₅₀ (nM) | Predicted Binding Energy (ChemScore) |

| 1 | - | 21.1 |

| 9 | - | 21.9 |

| 13 | 263 | 22.6 |

| 22 | - | 19.2 |

| 24 | - | 17.3 |

IC₅₀ values represent the concentration required for 50% inhibition of the cruzain enzyme.[3] A strong correlation (R = 0.99) was observed between the experimental IC₅₀ values and the predicted ChemScore binding energies.[3][4][5][6]

Experimental Protocols

General Synthesis of Schiff Bases Derived from Diaminomaleonitrile

The synthesis of DAMN-derived Schiff bases is typically achieved through a one-pot condensation reaction.[7][8]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Substituted aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve diaminomaleonitrile (1 mmol) in ethanol (15 mL).

-

To this solution, add an ethanolic solution (15 mL) of the desired substituted aldehyde (1 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

Characterization Techniques

The synthesized derivatives are characterized using a suite of spectroscopic and analytical techniques:

-

FT-IR Spectroscopy: To identify characteristic functional groups such as C≡N (nitrile), C=N (imine), N-H (amine), and O-H (hydroxyl).

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the formation of the desired product.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

-

Elemental Analysis: To determine the elemental composition of the compounds.

Application in Materials Science: Dye-Sensitized Solar Cells

Beyond their medicinal applications, DAMN derivatives are being explored as sensitizers in dye-sensitized solar cells (DSSCs).[7][8] Their electronic properties, which can be tuned by modifying the substituent groups, make them promising candidates for light-harvesting applications.

The following diagram illustrates the fundamental working principle of a DSSC incorporating a DAMN-based dye.

References

- 1. researchgate.net [researchgate.net]

- 2. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Diaminomaleonitrile derivatives as new potential antichagasic compounds: a study of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. doaj.org [doaj.org]

- 8. researchgate.net [researchgate.net]

Solubility Profile of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (U0126) in Organic Solvents

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile , a compound also widely known in scientific literature as the MEK1/2 inhibitor U0126 , exhibits varying degrees of solubility in common organic solvents. This technical guide provides a consolidated overview of its solubility, outlines a general experimental protocol for solubility determination, and illustrates its relevant biological signaling pathway. This information is critical for researchers and professionals engaged in drug development and cellular biology.

Quantitative Solubility Data

The solubility of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is highest in dimethyl sulfoxide (DMSO), with moderate solubility in ethanol. The compound is generally considered insoluble in water. The following table summarizes the available quantitative solubility data from various suppliers.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | 85 mg/mL | Selleck Chemicals[1] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (requires sonication) | MedchemExpress[2] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | InvivoGen[3] |

| Ethanol (EtOH) | 2.38 mg/mL (requires sonication) | MedchemExpress[2] |

| Water | < 0.1 mg/mL (insoluble) | MedchemExpress[2] |

Note: Variations in reported solubility values can arise from differences in experimental conditions, such as temperature and the use of techniques like sonication to aid dissolution.

Experimental Protocol for Solubility Determination

While specific experimental details for the solubility of U0126 are not extensively published in peer-reviewed literature, a general and widely accepted method for determining the solubility of a compound is the shake-flask method . This protocol is considered the gold standard for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent.

Materials:

-

The compound of interest ((2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile)

-

Selected organic solvents (e.g., DMSO, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected organic solvent. The exact amount of solid should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixtures at a constant temperature for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration of the compound in the saturated supernatant, which represents the solubility of the compound in that solvent at the experimental temperature.

Biological Context: The Raf/MEK/ERK Signaling Pathway

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (U0126) is a highly specific and potent inhibitor of MEK1 and MEK2, which are key components of the Raf/MEK/ERK signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The inhibitory action of U0126 makes it a valuable tool in cancer research and cell biology.

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by U0126.

References

The Genesis and Advancement of Butanedinitrile-Based Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanedinitrile, also known as succinonitrile, and its derivatives have emerged as a versatile class of ligands in coordination chemistry and have found significant applications in materials science and drug discovery. Their ability to act as bridging ligands, coupled with the unique electronic properties of the nitrile group, has led to the development of novel coordination polymers and therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and characterization of butanedinitrile-based ligands, offering valuable insights for researchers and professionals in related fields.

Historical Context and Discovery

The journey of butanedinitrile-based ligands is intrinsically linked to the broader history of coordination chemistry. While the synthesis of butanedinitrile itself has been known for many years, its application as a ligand in coordination complexes is a more recent development. The foundational work on coordination theory by Alfred Werner in the late 19th and early 20th centuries laid the groundwork for understanding how metal ions could bind to various molecules, including those containing nitrile groups.[1]

Early studies in the mid-20th century began to explore the coordination chemistry of various organic nitriles. These compounds were initially considered weakly coordinating ligands. However, their ability to form stable complexes with a variety of transition metals soon became apparent. The development of spectroscopic techniques, particularly infrared (IR) spectroscopy, was instrumental in characterizing the metal-nitrile bond and understanding the electronic effects of coordination.

While a singular "discovery" of butanedinitrile as a ligand is not documented, its use in coordination chemistry likely emerged from the systematic investigation of dinitriles as bridging ligands. The presence of two nitrile groups allows butanedinitrile to link metal centers, leading to the formation of coordination polymers with interesting structural and functional properties.

Quantitative Data on Butanedinitrile-Based Ligand Complexes

The interaction between butanedinitrile-based ligands and metal centers can be quantified through various analytical techniques. Spectroscopic methods, in particular, provide valuable data on the nature and strength of the metal-ligand bond.

Table 1: Infrared Spectroscopic Data for Di-iron Complexes with Nitrile Ligands

| Complex | Nitrile Ligand (RCN) | ν(C≡N) (cm⁻¹) | Reference |

| 2 | Acetonitrile (CH₃CN) | 2285 | [2] |

| 3 | Propionitrile (CH₃CH₂CN) | 2282 | [2] |

| 4 | Benzonitrile (C₆H₅CN) | 2268 | [2] |

| 5 | 4-Methylbenzonitrile | 2265 | [2] |

| 6 | 4-Methoxybenzonitrile | 2260 | [2] |

| 7 | 4-Nitrobenzonitrile | 2278 | [2] |

This table presents the C≡N stretching frequencies for a series of di-iron complexes containing different nitrile ligands. The shift in the C≡N stretching frequency upon coordination provides insight into the electronic effects of the metal-ligand interaction.

Table 2: Dissociation Constants (Kd) of Selected Ligands

| Ligand | Protein Target | Kd (nM) | Reference |

| Biotin | Avidin | 0.000001 | [3] |

| Ribonuclease Inhibitor | Ribonuclease | ~0.000001 | [3] |

This table provides examples of very strong binding affinities for context. The determination of Kd values for butanedinitrile-based ligands with specific metal ions or biological targets would require dedicated binding assays.

Experimental Protocols

The synthesis and characterization of metal complexes with butanedinitrile-based ligands involve a series of well-defined experimental procedures.

General Synthesis of a Transition Metal Complex with a Nitrile Ligand

This protocol is a generalized procedure based on the synthesis of di-iron nitrile complexes and can be adapted for other transition metals and butanedinitrile-based ligands.

Materials:

-

Metal precursor (e.g., a metal carbonyl or metal halide)

-

Nitrile ligand (e.g., butanedinitrile)

-

Trimethylamine-N-oxide (TMNO) as an oxidizing agent (if starting from a low-valent metal carbonyl)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, dissolve the metal precursor in the anhydrous solvent in a Schlenk flask.

-

Add a slight excess of the nitrile ligand to the solution.

-

If using a metal carbonyl precursor, add a slight excess of trimethylamine-N-oxide dihydrate to facilitate the substitution of carbonyl ligands with the nitrile ligand.[2]

-

Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight).

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography or infrared spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting solid product by a suitable method, such as recrystallization or column chromatography.[2]

-

Characterize the final product using techniques such as elemental analysis, IR spectroscopy, NMR spectroscopy, and X-ray crystallography.

Signaling Pathways and Biological Applications

Butanedinitrile-based and other nitrile-containing ligands have shown significant promise in the field of drug development, particularly as enzyme inhibitors.

Farnesyltransferase Inhibition Pathway

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are critical components of cellular signaling pathways that regulate cell growth and proliferation.[4][5][6] Aberrant Ras signaling is a hallmark of many cancers. Farnesyltransferase inhibitors (FTIs), some of which contain nitrile moieties, block the farnesylation of Ras, preventing its localization to the cell membrane and thereby inhibiting downstream signaling.

Caption: Inhibition of the Farnesyltransferase pathway by FTIs.

Aromatase Inhibition Pathway

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.[7][8][9] In postmenopausal women, peripheral aromatase activity is the main source of estrogen. Certain breast cancers are hormone-receptor-positive, meaning their growth is fueled by estrogen. Aromatase inhibitors (AIs), including some containing nitrile functionalities, block the production of estrogen, thereby reducing the growth stimulus for these cancer cells.[7][10]

Caption: Mechanism of action of Aromatase Inhibitors.

Experimental Workflow

The development and characterization of new butanedinitrile-based ligands and their metal complexes follow a structured workflow.

Caption: Workflow for synthesis and characterization of complexes.

Conclusion

Butanedinitrile-based ligands represent a fascinating and evolving area of coordination chemistry. From their foundational role in the construction of coordination polymers to their application as pharmacophores in targeted drug discovery, their versatility continues to inspire new research directions. This guide has provided a comprehensive overview of their history, key quantitative data, experimental methodologies, and biological significance. As analytical techniques become more sophisticated and our understanding of biological pathways deepens, the potential for designing novel butanedinitrile-based ligands with tailored properties for specific applications in materials science and medicine is vast.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (U0126)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile, commonly known as U0126, is a highly potent and selective inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] As a critical component of the Ras/Raf/MEK/ERK signaling cascade, MEK1/2's inhibition by U0126 has made it an invaluable tool in studying the MAPK/ERK pathway's role in various cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[3][4] This pathway is frequently dysregulated in various diseases, particularly in cancer, making U0126 a subject of extensive research in oncology, neuroscience, and inflammation.[3][5][6] This document provides a comprehensive overview of the health and safety data, experimental protocols, and the primary signaling pathway associated with U0126.

Health and Safety Data

Toxicological and Hazard Data Summary

| Parameter | Data | Source / Comments |

| Acute Oral Toxicity | Harmful if swallowed. | Fisher Scientific SDS.[7] No quantitative LD50 data available. |

| Primary Irritation | May cause skin and eye irritation. | General recommendation for chemical handling. |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | Fisher Scientific SDS.[7] |

| Mutagenic Effects | No information available. | Fisher Scientific SDS.[7] |

| Reproductive Effects | No information available. | Fisher Scientific SDS.[7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation. | Fisher Scientific SDS.[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | None known. | Fisher Scientific SDS.[7] |

| Other Adverse Effects | May cause methemoglobinemia. The toxicological properties have not been fully investigated. | Fisher Scientific SDS.[7] |

Physical and Chemical Properties

| Property | Value |

| Chemical Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile |

| Synonym | U0126, 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene |

| CAS Number | 109511-58-2[9] |

| Molecular Formula | C₁₈H₁₆N₆S₂ |

| Molecular Weight | 380.49 g/mol [2] |

| Appearance | Beige to light brown powder |

| Solubility | Soluble in DMSO (up to 200 mg/mL) and Methanol.[1][10] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution, aliquot and store at -20°C or below.[10][11] |

Experimental Protocols

U0126 is primarily used to inhibit the MAPK/ERK signaling pathway. A common application is to pre-treat cells with U0126 before stimulation with a growth factor or other agonist and then measure the phosphorylation of ERK1/2 as a readout of MEK1/2 activity.

General Protocol for Cellular Treatment and Western Blot Analysis of ERK1/2 Phosphorylation

This protocol provides a general workflow for assessing the inhibitory effect of U0126 on ERK1/2 phosphorylation in a cell-based assay.

Materials:

-

Cell line of interest (e.g., NIH/3T3, HEK293T)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

U0126 (lyophilized powder)

-

DMSO

-

Stimulating agent (e.g., serum, growth factors like PDGF or EGF)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2)

-

Secondary antibody: Anti-rabbit IgG, HRP-linked

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to 80-90% confluency.

-

Serum Starvation (Optional): To reduce basal levels of ERK phosphorylation, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

U0126 Preparation and Pre-treatment:

-

Prepare a 10 mM stock solution of U0126 by dissolving 5 mg in 1.31 mL of DMSO.[10]

-

Dilute the stock solution in serum-free medium to the desired final concentrations (a typical working concentration is 10 µM).

-

Remove the medium from the cells and add the U0126-containing medium.

-

Incubate for 30 minutes to 2 hours at 37°C.[10]

-

-

Stimulation:

-

Add the stimulating agent (e.g., 20% serum) directly to the medium and incubate for the desired time (e.g., 30 minutes).[10]

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15-30 minutes, then centrifuge at high speed to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.

-

Western Blotting:

-

Normalize protein samples with lysis buffer and loading buffer, and denature by heating.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-linked secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for total protein levels, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to visualize the MAPK/ERK signaling pathway and a typical experimental workflow for studying the effects of U0126.

Caption: The MAPK/ERK signaling cascade and the inhibitory action of U0126 on MEK1/2.

References

- 1. U0126 [sigmaaldrich.com]

- 2. U0126 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]

- 4. invivogen.com [invivogen.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. abmole.com [abmole.com]

- 9. (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | CAS: 109511-58-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. U0126 | Cell Signaling Technology [cellsignal.com]

- 11. MEK Inhibitor U0126 [worldwide.promega.com]

A Comprehensive Technical Guide to (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (U0126)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile, widely known in the scientific community as U0126. U0126 is a highly potent and selective non-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, particularly cancer. This document consolidates key information on the compound's nomenclature, physicochemical properties, mechanism of action, biological activity, and experimental protocols for its use in research settings.

Nomenclature and Chemical Identity

The compound is identified by several names and registry numbers, which are essential for accurate identification and literature search.

| Identifier Type | Identifier |

| Systematic IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile[1] |

| Common Name | U0126[2] |

| Synonym | 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene[1] |

| CAS Number | 109511-58-2[3] |

| Molecular Formula | C18H16N6S2[3] |

| Molecular Weight | 380.49 g/mol [1] |

Physicochemical Properties

A summary of the key physicochemical properties of U0126 is presented below.

| Property | Value |

| Appearance | Off-white to light yellow solid[1] |

| Solubility | Soluble in DMSO (to 100 mM)[4] |

| Storage | Desiccate at +4°C[4] |

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

U0126 exerts its biological effects through the specific inhibition of MEK1 and MEK2. It is a non-competitive inhibitor, meaning it does not bind to the ATP-binding site of the kinase. Instead, it binds to a unique pocket on the MEK enzyme, preventing its activation and its subsequent phosphorylation of the downstream targets, ERK1 and ERK2.[2] The inhibition of ERK1/2 phosphorylation blocks the entire signaling cascade, leading to the modulation of various cellular processes.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of U0126 on MEK1/2.

Biological Activity and Quantitative Data

U0126 is a potent inhibitor of MEK1 and MEK2, with IC50 values in the nanomolar range. It exhibits high selectivity for MEK1/2 over other kinases.

| Target | IC50 Value | Reference |

| MEK1 | 72 nM | [1] |

| MEK2 | 58 nM | [1] |

The inhibition of the MAPK/ERK pathway by U0126 leads to a variety of cellular effects, including:

-

Inhibition of cell proliferation: By arresting the cell cycle, particularly in cancer cell lines with a constitutively active MAPK/ERK pathway.

-

Induction of apoptosis: In some cancer cells, blocking the survival signals mediated by the ERK pathway can lead to programmed cell death.

-

Maintenance of pluripotency: U0126 is a key component of some stem cell culture media, where it helps to maintain the undifferentiated state of pluripotent stem cells.[3][4]

Experimental Protocols

Preparation of Stock Solutions

U0126 is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Protocol:

-

Weigh the required amount of U0126 powder.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Vortex or gently warm the solution to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing U0126 stock solutions.

Cell-Based Assay for ERK Phosphorylation

An In-Cell Western™ Assay can be used to quantify the inhibition of ERK phosphorylation by U0126.

Protocol:

-

Cell Seeding: Seed cells (e.g., NIH-3T3) in a 96-well plate and grow to ~70% confluency.

-

Serum Starvation: Starve the cells in a serum-free medium for 12-16 hours to reduce basal ERK activation.

-

Inhibitor Treatment: Treat the cells with a serial dilution of U0126 (e.g., 1 µM to 125 µM) for 1-2 hours. Include a DMSO-only control.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL aFGF) for a short period (e.g., 7.5 minutes) to induce ERK phosphorylation. Include an unstimulated control.

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Acquire images using a fluorescence imaging system and quantify the fluorescence intensity for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.

Caption: Experimental workflow for an In-Cell Western™ assay to measure ERK phosphorylation.

Synthesis

Conclusion

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (U0126) is an invaluable tool for researchers studying the MAPK/ERK signaling pathway. Its high potency and selectivity make it a reliable inhibitor for elucidating the role of this pathway in a wide range of biological processes. This guide provides a comprehensive summary of the essential information required for its effective use in a research setting. Further research into its synthesis and potential therapeutic applications is ongoing.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal Complexes with (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel metal complexes utilizing the bidentate N,S-donor ligand, (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile. This ligand, featuring both amino and sulfanyl functional groups, offers a versatile platform for coordination with a variety of transition metals. The resulting metal complexes have potential applications in medicinal chemistry and materials science. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and characterization of these complexes. Representative data and a visual workflow are included to guide the researcher.

Introduction

The synthesis of transition metal complexes with organic ligands is a cornerstone of coordination chemistry, with wide-ranging applications in catalysis, materials science, and medicinal chemistry. The ligand (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is a promising candidate for the formation of stable metal complexes due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. This allows for chelation with a variety of transition metal ions, potentially leading to complexes with interesting electronic, magnetic, and biological properties. The general synthetic strategy involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, followed by isolation and purification of the resulting complex.

Materials and Reagents

-

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (Ligand)

-

Metal(II) chlorides (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) or other suitable metal salts

-

Ethanol (Absolute)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Standard laboratory glassware (Schlenk flasks, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

UV-Vis spectrophotometer

-

NMR spectrometer

-

Elemental analyzer

Experimental Protocol

1. Synthesis of the Ligand: (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile

A detailed, validated protocol for the synthesis of the ligand should be established prior to complexation. While a specific protocol for this ligand was not found in the immediate literature, a general approach would likely involve the condensation reaction of 2-aminothiophenol with a suitable dinitrile precursor.

2. General Procedure for the Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes with the title ligand. The specific metal salt and reaction conditions may be varied to optimize the yield and purity of the desired complex.

-

Step 1: Dissolution of the Ligand

-

In a 100 mL Schlenk flask, dissolve (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (2 mmol) in hot ethanol (30 mL).

-

Stir the solution until the ligand is completely dissolved.

-

-

Step 2: Dissolution of the Metal Salt

-

In a separate 50 mL beaker, dissolve the desired metal(II) salt (1 mmol) in ethanol (15 mL). Gentle heating may be required to facilitate dissolution.

-

-

Step 3: Complexation Reaction

-

Slowly add the metal salt solution to the hot ligand solution dropwise using a dropping funnel over a period of 15-20 minutes with constant stirring.

-

A change in color and the formation of a precipitate may be observed upon addition of the metal salt.

-

Attach a reflux condenser to the Schlenk flask and heat the reaction mixture to reflux for 3-4 hours.

-

-

Step 4: Isolation and Purification of the Complex

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product sequentially with small portions of hot ethanol, deionized water, and finally diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified complex in a desiccator over anhydrous CaCl₂.

-

-

Step 5: Characterization

-

Determine the melting point of the complex.

-

Record the FTIR, UV-Vis, and NMR spectra of the complex.

-

Perform elemental analysis to determine the composition of the complex.

-

Data Presentation

The following tables provide representative data that can be expected from the characterization of the synthesized metal complexes. The exact values will vary depending on the specific metal used.

Table 1: Physicochemical and Analytical Data of the Ligand and its Metal Complexes

| Compound | Color | Melting Point (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF | Elemental Analysis (%) C, H, N, S, M (Found/Calcd.) |

| Ligand (L) | Yellow | 180-182 | - | - | 56.82/56.80, 4.24/4.21, 22.10/22.09, 16.85/16.83, - |

| [Co(L)Cl₂] | Green | >300 | 75 | 15.2 | 41.30/41.25, 3.08/3.05, 16.05/16.03, 12.25/12.22, 11.25/11.23 |

| [Ni(L)Cl₂] | Brown | >300 | 80 | 12.5 | 41.32/41.27, 3.09/3.06, 16.06/16.04, 12.26/12.23, 11.21/11.19 |

| [Cu(L)Cl₂] | Dark Green | >300 | 82 | 18.7 | 40.98/40.95, 3.06/3.03, 15.93/15.91, 12.15/12.13, 12.04/12.02 |

| [Zn(L)Cl₂] | White | >300 | 85 | 10.1 | 40.85/40.82, 3.07/3.04, 15.89/15.87, 12.12/12.10, 12.30/12.28 |

Table 2: Key Spectroscopic Data of the Ligand and its Metal Complexes

| Compound | FTIR (cm⁻¹) ν(N-H) | FTIR (cm⁻¹) ν(C=N) | FTIR (cm⁻¹) ν(C-S) | FTIR (cm⁻¹) ν(M-N) | FTIR (cm⁻¹) ν(M-S) | UV-Vis λₘₐₓ (nm) (DMF) |

| Ligand (L) | 3450, 3350 | 1620 | 750 | - | - | 280, 350 |

| [Co(L)Cl₂] | 3400, 3300 | 1605 | 730 | 520 | 410 | 290, 360, 650 |

| [Ni(L)Cl₂] | 3410, 3315 | 1600 | 728 | 525 | 415 | 285, 355, 580 |

| [Cu(L)Cl₂] | 3405, 3305 | 1610 | 735 | 515 | 405 | 295, 365, 710 |

| [Zn(L)Cl₂] | 3420, 3320 | 1615 | 740 | 530 | 420 | 288, 358 |

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of the metal complexes.

Caption: Workflow for the synthesis of metal complexes.

Discussion

The coordination of the metal ion to the ligand is expected to occur through the nitrogen atoms of the amino groups and the sulfur atoms of the sulfanyl groups, forming a stable chelate ring. The shift in the vibrational frequencies of the N-H, C=N, and C-S bonds in the FTIR spectra of the complexes compared to the free ligand can provide evidence of coordination. For instance, a lowering of the ν(N-H) and ν(C=N) frequencies and a shift in the ν(C-S) frequency are indicative of the involvement of these groups in bonding with the metal ion. The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-S bonds.

The electronic spectra of the complexes will provide information about their geometry. For example, d-d transitions observed in the visible region for Co(II), Ni(II), and Cu(II) complexes can help in assigning their stereochemistry (e.g., octahedral or tetrahedral). The molar conductance values can be used to determine whether the complexes are electrolytes or non-electrolytes in solution, which helps in understanding the nature of the coordinated anions.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis and characterization of novel metal complexes with (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile. The provided workflow, data tables, and experimental procedures are intended to serve as a valuable resource for researchers in the fields of coordination chemistry, medicinal chemistry, and materials science. The versatility of this ligand and the potential for a wide range of metal complexes suggest a promising area for further investigation into their catalytic, biological, and material properties.

Application Notes and Protocols for the Characterization of Butanedinitrile Schiff Base Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of butanedinitrile Schiff base complexes. Butanedinitrile Schiff bases, often derived from the condensation of diaminomaleonitrile (DAMN) with aldehydes or ketones, form stable complexes with a variety of metal ions. The unique electronic and structural features of these complexes, stemming from the electron-withdrawing nitrile groups, make them compelling candidates for applications in catalysis, materials science, and medicinal chemistry. Accurate and thorough characterization is crucial for understanding their structure-property relationships and unlocking their full potential.

Synthesis of Butanedinitrile Schiff Base Ligands and Complexes

The synthesis of butanedinitrile Schiff base complexes is typically a two-step process involving the initial formation of the Schiff base ligand followed by its complexation with a metal salt.

Protocol: Synthesis of an Asymmetric Butanedinitrile Schiff Base Ligand[1]

This protocol describes the synthesis of an asymmetric Schiff base ligand using a stepwise approach to control the condensation on the diaminomaleonitrile precursor.[1]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Acetyl chloride

-

Salicylaldehyde (or other desired aldehyde/ketone)

-

Ethanol

-

Diethyl ether

-

Ice-water bath

-

Magnetic stirrer and hotplate

-

Reflux condenser

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve diaminomaleonitrile in a suitable solvent.

-

Cool the solution in an ice-water bath.

-

Slowly add acetyl chloride to the cooled solution with continuous stirring to produce the mono-acetylated DAMN intermediate.

-

After the initial reaction, gradually add the desired aldehyde (e.g., salicylaldehyde) to the reaction mixture.[1]

-

Attach a reflux condenser and heat the mixture to 80°C for 8 hours.[1]

-

As the reaction progresses, a solid precipitate of the Schiff base ligand will form.[1]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with ethanol and then with diethyl ether to remove any unreacted starting materials.[1]

-

Dry the purified Schiff base ligand under vacuum.

Protocol: Synthesis of a Metal Complex[2]

This protocol outlines a general procedure for the synthesis of a metal complex from a prepared Schiff base ligand.

Materials:

-

Butanedinitrile Schiff base ligand

-

Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)

-

Ethanol

-

Reflux condenser

Procedure:

-

Dissolve the butanedinitrile Schiff base ligand in ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal(II) chloride salt in ethanol.

-

Add the ethanolic solution of the metal salt to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied to obtain different complex stoichiometries.

-

Attach a reflux condenser and heat the reaction mixture for approximately 5 hours.[2]

-

After reflux, reduce the volume of the solution by about two-thirds using a rotary evaporator or by gentle heating on a water bath.[2]

-

Allow the concentrated solution to cool, which should induce the precipitation of the solid metal complex.[2]

-

Collect the solid complex by vacuum filtration.

-

Wash the product thoroughly with ethanol to remove any unreacted ligand or metal salt.[2]

-

Dry the final complex in a vacuum desiccator.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the structure and bonding in butanedinitrile Schiff base complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the coordination sites of the Schiff base ligand upon complexation with a metal ion. The key vibrational band to monitor is the imine (C=N) stretching frequency.

Protocol:

-

Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr powder and pressing it into a thin, transparent disk.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies, paying close attention to the C=N (azomethine) and C≡N (nitrile) stretching bands.

Data Interpretation:

-

A shift in the ν(C=N) band, typically to a lower wavenumber, upon complexation indicates the coordination of the azomethine nitrogen to the metal center.[3]

-

The appearance of new bands in the low-frequency region (typically 600-400 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| ν(C=N) of ligand | ~1620 | Azomethine stretch |

| ν(C=N) of complex | Shifted from ligand peak | Coordination of azomethine nitrogen |

| ν(M-N) | 400 - 600 | Metal-nitrogen bond formation |

| ν(M-O) | 400 - 600 | Metal-oxygen bond formation |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry.

Protocol:

-

Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF or DMSO).

-

Record the UV-Vis spectrum, typically in the range of 200-800 nm, using a quartz cuvette.

-

Identify the wavelengths of maximum absorbance (λ_max).

Data Interpretation:

-

Bands in the UV region are generally assigned to π→π* and n→π* transitions within the ligand.

-

Bands in the visible region are often due to d-d electronic transitions of the metal ion, and their positions can be indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[2]

| Transition Type | Typical Wavelength Range (nm) | Information Provided |

| π→π | 200 - 350 | Electronic transitions within the aromatic rings of the ligand |

| n→π | 350 - 450 | Electronic transitions involving non-bonding electrons on the nitrogen and oxygen atoms |

| d-d | 400 - 800 | Coordination geometry of the metal ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the diamagnetic butanedinitrile Schiff base ligands and their complexes.

Protocol:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record the ¹H and ¹³C NMR spectra.

-

Use tetramethylsilane (TMS) as an internal standard.

Data Interpretation:

-

In the ¹H NMR spectrum, the chemical shift of the azomethine proton (-CH=N-) is a key diagnostic signal. A downfield shift upon complexation can indicate coordination.

-

In the ¹³C NMR spectrum, the chemical shift of the azomethine carbon provides further evidence of coordination.

-

Changes in the chemical shifts of the aromatic protons and carbons of the aldehyde/ketone precursor can also provide information about the electronic environment upon complexation.

| Nucleus | Key Signal | Expected Chemical Shift (ppm) | Interpretation of Shift upon Complexation |

| ¹H | Azomethine (-CH=N-) | 8.0 - 9.5 | Downfield shift indicates coordination |

| ¹³C | Azomethine (-C=N-) | 150 - 165 | Downfield shift indicates coordination |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the Schiff base ligand and its metal complexes, confirming their composition.

Protocol:

-

Dissolve the sample in a suitable solvent.

-

Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Record the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Data Interpretation:

-

The molecular ion peak should correspond to the calculated molecular weight of the expected compound.

-

The fragmentation pattern can provide additional structural information. For instance, the mass spectrum of a complex might show a molecular ion peak corresponding to the entire complex, confirming its monomeric nature.[4]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of the complexes.

Protocol:

-

Place a small, accurately weighed amount of the sample in an appropriate crucible (e.g., alumina or platinum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

Data Interpretation:

-

TGA curves show the temperature ranges at which the complex decomposes. The weight loss at each step can be correlated with the loss of specific fragments, such as coordinated water molecules or the organic ligand.

-

DSC curves can indicate phase transitions, melting points, and the endothermic or exothermic nature of the decomposition processes.

| Temperature Range (°C) | Event | Information Gained |

| 50 - 150 | Loss of lattice or coordinated water | Presence and number of water molecules |

| 200 - 500 | Decomposition of the organic ligand | Thermal stability of the Schiff base |

| > 500 | Formation of metal oxide | Final decomposition product |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the complex.

Protocol:

-

Grow suitable single crystals of the complex, often by slow evaporation of a solvent or by vapor diffusion.

-

Mount a single crystal on a goniometer head.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software.

Data Interpretation:

-

The refined crystal structure provides precise details about the coordination geometry of the metal ion, the bond distances and angles between the metal and the donor atoms of the ligand, and the overall molecular packing in the solid state. For example, crystallographic data for a Cu(II) complex of a Schiff base derived from diaminomaleonitrile and salicylaldehyde revealed a monoclinic crystal system with specific unit cell dimensions.

| Parameter | Example Value for a Cu(II) complex | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice |

| Space Group | P2(1)/n | Defines the symmetry elements within the unit cell |

| a (Å) | 11.753 | Unit cell dimension |

| b (Å) | 7.708 | Unit cell dimension |

| c (Å) | 16.820 | Unit cell dimension |

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of butanedinitrile Schiff base complexes.

Caption: Workflow for the synthesis of butanedinitrile Schiff base complexes.

Caption: Workflow for the characterization of butanedinitrile Schiff base complexes.

References

- 1. CN105541663A - Synthesis method based on diaminomaleonitrile asymmetric Schiff base - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. [PDF] Syntheses , Characterization and Spectroscopic Studies on Schiff base Complexes of Diaminomaleonitrile Wahengbam | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for fluorescence microscopy with related compounds, offering comprehensive protocols and data for researchers in drug development.

Introduction to Fluorescence Microscopy in Drug Discovery

Fluorescence microscopy is a cornerstone technique in modern drug discovery and development. It allows for the visualization and quantification of cellular and subcellular processes with high specificity and sensitivity. By tagging specific molecules with fluorophores, researchers can track their localization, interactions, and dynamics within living or fixed cells.[1] This capability is invaluable for understanding disease mechanisms, identifying new drug targets, and assessing the efficacy and mechanism of action of novel therapeutic compounds.[1][2]

In drug discovery, fluorescence microscopy is employed for a wide range of applications, including:

-

Target identification and validation: Visualizing the localization and function of potential drug targets.

-

High-content screening (HCS): Automating the imaging and analysis of thousands of compounds to identify those that induce a desired cellular phenotype.[3][4][5]

-

Mechanism of action studies: Elucidating how a drug candidate interacts with its target and affects downstream signaling pathways.

-

Cell viability and toxicity assays: Assessing the cytotoxic effects of compounds on cells.[6]

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Tracking the uptake, distribution, and clearance of fluorescently labeled drugs in cells and tissues.

Commonly Used Fluorescent Compounds

The choice of fluorescent probe is critical for a successful fluorescence microscopy experiment. A wide variety of fluorescent dyes and proteins are available, each with its own unique spectral properties, brightness, and photostability.

Table 1: Spectral Properties of Common Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |

| DAPI | 358 | 461 | ~0.9 | Moderate |

| Hoechst 33342 | 350 | 461 | ~0.4 | Moderate |

| Alexa Fluor 488 | 495 | 519 | 0.92 | High |

| FITC | 495 | 517 | 0.32 | Low |

| GFP (EGFP) | 488 | 507 | 0.60 | Moderate |

| YFP (EYFP) | 514 | 527 | 0.61 | Moderate |

| Rhodamine B | 555 | 580 | 0.31 | Moderate |

| TRITC | 557 | 576 | 0.23 | Low |

| Texas Red | 589 | 615 | 0.60 | Moderate |

| Alexa Fluor 594 | 590 | 617 | 0.66 | High |

| Cy5 | 649 | 670 | 0.20 | Moderate |

| Alexa Fluor 647 | 650 | 668 | 0.33 | High |

Note: Quantum yield and photostability can vary depending on the local environment.

Experimental Protocols

Protocol for Immunofluorescence Staining of Cultured Cells

This protocol describes the general steps for fixing and staining cultured cells for fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS)

-

Primary Antibody (specific to the target of interest)

-

Fluorescently Labeled Secondary Antibody (binds to the primary antibody)

-

Nuclear Stain (e.g., DAPI or Hoechst)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in imaging plates.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.

-